molecular formula C15H15IO2 B8319981 1-Iodo-4-(3-phenoxypropoxy)benzene

1-Iodo-4-(3-phenoxypropoxy)benzene

Cat. No.: B8319981
M. Wt: 354.18 g/mol
InChI Key: YXNAFNLPNWCLLC-UHFFFAOYSA-N
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Description

1-Iodo-4-(3-phenoxypropoxy)benzene is an aryl iodide derivative featuring a phenoxypropoxy side chain. It serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions. The compound is synthesized via nucleophilic substitution between 4-iodophenol and 3-phenylpropanol under basic conditions, yielding a colorless oil with an 80% isolated yield . Key spectroscopic data include a $ ^1H $ NMR resonance at δ 7.53 (2H, d, $ J = 9.7 \, \text{Hz} $) for the aromatic protons adjacent to iodine and δ 3.90 (2H, t) for the propoxy methylene group . Its molecular weight is 328.18 g/mol (C$ _{15} $H$ _{15} $IO$ _2 $), and it is primarily used in the synthesis of complex ethers and catalytic transformations .

Properties

Molecular Formula

C15H15IO2

Molecular Weight

354.18 g/mol

IUPAC Name

1-iodo-4-(3-phenoxypropoxy)benzene

InChI

InChI=1S/C15H15IO2/c16-13-7-9-15(10-8-13)18-12-4-11-17-14-5-2-1-3-6-14/h1-3,5-10H,4,11-12H2

InChI Key

YXNAFNLPNWCLLC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCCCOC2=CC=C(C=C2)I

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

Electronic Effects: Electron-donating groups (e.g., OCH$ _3 $) enhance oxidative addition rates in Pd/Ni catalysis, as seen in the 70% yield for 1-Iodo-4-methoxybenzene . Electron-withdrawing groups (e.g., CF$ _3 $, trifluoromethoxy) lower reduction potentials but increase C–I bond strength, requiring tailored catalytic systems (e.g., Ni/PEt$ _3 $) for efficient coupling .

Steric Effects: Bulky substituents like 3-phenoxypropoxy reduce reaction yields (41% in ) due to steric hindrance during oxidative addition .

Thermal Stability :

  • Solid-state compounds (e.g., 1-Iodo-4-(trifluoromethyl)benzene) exhibit higher melting points (>100°C) compared to liquid or oily analogs, influencing storage and handling .

Reactivity in Cross-Coupling Reactions

Suzuki-Miyaura Coupling

  • This compound: Limited data exist, but yields (~41%) suggest moderate reactivity due to steric bulk .
  • 1-Iodo-4-(trifluoromethyl)benzene : Achieves 85% yield in Ni-catalyzed alkylation, leveraging its electron-deficient aryl ring for facile oxidative addition .

Oxidative Addition Kinetics

  • 1-Iodo-4-(trifluoromethyl)benzene: Despite a higher C–I bond strength (vs.
  • 1-Iodo-4-methoxybenzene : Faster oxidative addition due to electron-rich aryl rings, but competing side reactions (e.g., β-hydride elimination) reduce isolated yields .

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